molecular formula C23H14Cl2N4O3 B12376038 Hsd17B13-IN-29

Hsd17B13-IN-29

Cat. No.: B12376038
M. Wt: 465.3 g/mol
InChI Key: CEDWRVDOKSMNOJ-UHFFFAOYSA-N
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Description

Hsd17B13-IN-29 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. This compound is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13, which is associated with lipid metabolism in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of high-throughput screening to identify potential inhibitors, followed by optimization of the lead compounds . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of Hsd17B13-IN-29 would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Hsd17B13-IN-29 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity as an inhibitor.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties. These derivatives are tested for their efficacy and safety in preclinical and clinical studies .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C23H14Cl2N4O3

Molecular Weight

465.3 g/mol

IUPAC Name

3,5-dichloro-N-[3-[(2-cyanophenyl)methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C23H14Cl2N4O3/c24-16-8-15(9-17(25)21(16)30)22(31)28-19-7-3-6-18-20(19)23(32)29(12-27-18)11-14-5-2-1-4-13(14)10-26/h1-9,12,30H,11H2,(H,28,31)

InChI Key

CEDWRVDOKSMNOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C#N

Origin of Product

United States

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